Cas no 116360-82-8 (Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-)
![Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- structure](https://pt.kuujia.com/scimg/cas/116360-82-8x500.png)
116360-82-8 structure
Nome do Produto:Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
- 17-hydroxyjolkinolide B
- Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4...
- 17-HJ-B
- 4,4,8,11c-tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol
- Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
- 5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol
- 116360-82-8
- DTXSID50922021
-
- Inchi: InChI=1S/C20H28O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-16,21H,5-9H2,1-4H3
- Chave InChI: CWSLXJMVCZTXGK-UHFFFAOYSA-N
- SMILES: OC1OC23OC2C2C4(CCCC(C)(C)C4CCC42OC4C3=C1C)C
Propriedades Computadas
- Massa Exacta: 332.19884
- Massa monoisotópica: 332.19875937g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 0
- Complexidade: 683
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 8
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 54.5Ų
Propriedades Experimentais
- PSA: 54.52
Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- Literatura Relacionada
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
116360-82-8 (Bisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9-ol,1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-) Produtos relacionados
- 1515969-70-6(7-Fluorobenzo[b]thiophen-2-amine)
- 2098131-84-9(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile)
- 2228285-02-5(4-(3-ethylthiophen-2-yl)butanal)
- 2138311-32-5(3-1-(aminomethyl)cyclopentyl-1-benzylpyrrolidin-3-ol)
- 2002803-93-0(5-(3-bromo-2,2-dimethylpropyl)-2-tert-butyl-2H-1,2,3,4-tetrazole)
- 478260-32-1(3-Methyl-N-{2-4-(methylsulfonyl)piperazinophenyl}benzenecarboxamide)
- 896347-25-4(ethyl 3-carbamoyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 1160257-08-8(8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride)
- 452050-95-2(2-fluoro-N-(3-methoxyphenyl)-5-{(4-methoxyphenyl)methylsulfamoyl}benzamide)
- 2171998-01-7(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
